molecular formula C13H9FN4O2S2 B2597850 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 460064-04-4

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2597850
CAS No.: 460064-04-4
M. Wt: 336.36
InChI Key: LBJUDUCZSLAOCB-UHFFFAOYSA-N
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Description

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a combination of oxadiazole, thiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with thiazol-2-yl acetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)acetamide
  • 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
  • N-(thiazol-2-yl)acetamide

Uniqueness

What sets 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2S2/c14-9-3-1-8(2-4-9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJUDUCZSLAOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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